Ethyl 2-(4-bromo-3-fluorophenoxy)acetate

Organic synthesis Phenoxyacetate intermediates Williamson etherification

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate (CAS 718-13-8) is a phenoxyacetate ester with a 4-bromo-3-fluorophenyl motif. The bromine atom enables Pd-catalyzed cross-coupling, while the fluorine atom modulates electronic properties and metabolic stability. The ethyl ester group can be selectively hydrolyzed. This compound is used as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and crop protection agents. It is for R&D use only and not for human or veterinary use.

Molecular Formula C10H10BrFO3
Molecular Weight 277.09 g/mol
Cat. No. B7902615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-3-fluorophenoxy)acetate
Molecular FormulaC10H10BrFO3
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
InChIKeyHRDPIYYMRGZHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate (CAS 718-13-8): Procurement-Ready Phenoxyacetate Intermediate with Orthogonal Halogen Reactivity


Ethyl 2-(4-bromo-3-fluorophenoxy)acetate (CAS 718-13-8) is a phenoxyacetate ester derivative featuring a 1,2,4-trisubstituted aromatic ring bearing bromine at the 4-position and fluorine at the 3-position relative to the phenoxy oxygen [1]. Its molecular formula is C10H10BrFO3 and molecular weight 277.09 g/mol . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its dual halogen substitution pattern enables orthogonal reactivity: the bromine atom functions as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig), while the fluorine atom modulates electronic properties and metabolic stability in downstream bioactive molecules . The ethyl ester moiety provides a protected carboxylic acid equivalent that can be selectively hydrolyzed or transesterified to access the free acid or alternative ester derivatives [2].

Why Generic Substitution Fails for Ethyl 2-(4-bromo-3-fluorophenoxy)acetate in Multi-Step Synthesis


In phenoxyacetate-based synthetic workflows, substituting Ethyl 2-(4-bromo-3-fluorophenoxy)acetate with alternative regioisomers or mono-halogenated analogs introduces quantifiable risks to downstream reactivity, yield, and final product purity. The specific 3-fluoro-4-bromo substitution pattern on the aromatic ring creates a unique electronic environment with Hammett substituent constants σm(F) ≈ 0.34 and σp(Br) ≈ 0.23, which collectively influence both the nucleophilicity of the phenoxy oxygen and the oxidative addition kinetics at the C-Br bond in cross-coupling reactions [1]. Regioisomeric variants (e.g., 2-bromo-4-fluorophenoxy or 4-bromo-2-fluorophenoxy derivatives) exhibit markedly different steric and electronic profiles that alter reaction outcomes in Suzuki-Miyaura couplings, where ortho-fluorine substitution can retard oxidative addition by 2- to 5-fold due to steric shielding of the C-Br bond [2]. Mono-halogenated analogs lacking the fluorine atom sacrifice the metabolic stability and membrane permeability advantages conferred by fluorine incorporation, while compounds lacking the bromine handle eliminate the primary site for palladium-catalyzed diversification. Furthermore, substitution of the ethyl ester with methyl or tert-butyl esters changes the hydrolysis kinetics and solubility profile: the ethyl ester provides a balanced LogP of approximately 2.5-3.0, whereas methyl esters (LogP ~1.8-2.2) offer lower organic phase partitioning and tert-butyl esters (LogP ~3.5-4.0) require stronger acidic conditions for deprotection . The evidence presented in Section 3 quantifies these differential properties and establishes the specific procurement rationale for this precise CAS registry compound over its closest structural analogs.

Quantitative Differentiation Evidence: Ethyl 2-(4-bromo-3-fluorophenoxy)acetate vs. Closest Analogs


Synthetic Yield Range for Ethyl 2-(4-bromo-3-fluorophenoxy)acetate via Williamson Etherification Route

The synthesis of Ethyl 2-(4-bromo-3-fluorophenoxy)acetate via reaction of 4-bromo-3-fluorophenol with ethyl bromoacetate in the presence of potassium carbonate in DMF at 85 °C proceeds with yields ranging from 58% to 79%, as reported in a 2025 synthetic methodology study on phenoxyacetate derivatives [1]. This yield range establishes a reproducible baseline for procurement decisions and synthetic planning. For comparison, analogous Williamson etherifications of 4-bromo-2-fluorophenol (ortho-fluoro isomer) under identical conditions typically yield 45-65% due to increased steric hindrance at the reactive phenoxide oxygen site [2].

Organic synthesis Phenoxyacetate intermediates Williamson etherification

Computational LogP Comparison: Ethyl vs. Methyl Ester Lipophilicity Differentiation

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate exhibits a computed LogP of 2.5301 and XLogP3 of 3.0, indicating moderate to high lipophilicity suitable for membrane permeability in drug discovery contexts [1]. In contrast, the methyl ester analog (methyl 2-(4-bromo-3-fluorophenoxy)acetate) would be predicted to have a LogP approximately 0.5-0.7 units lower based on the Hansch π contribution difference between ethyl (π = 1.0) and methyl (π = 0.5) substituents [2]. The corresponding free carboxylic acid (2-(4-bromo-3-fluorophenoxy)acetic acid, CAS 659-02-9) has a significantly lower LogP (predicted ~1.5-1.8) due to the polar carboxyl group, limiting its passive membrane diffusion and restricting its utility in cell-based assays without prodrug strategies [3].

Physicochemical properties Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Implications for Oral Bioavailability Prediction

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate has a computed Topological Polar Surface Area (TPSA) of 35.5 Ų and 4 hydrogen bond acceptors (3 oxygens from the ester and ether moieties, plus the fluorine atom contributing as an H-bond acceptor) [1]. This TPSA value falls well below the 140 Ų threshold commonly associated with favorable oral absorption and blood-brain barrier penetration [2]. The corresponding free carboxylic acid analog (CAS 659-02-9) would be expected to have a TPSA of approximately 57-60 Ų due to the additional polar carboxyl group (contributing ~20-22 Ų) [3]. While both compounds satisfy Lipinski's Rule of Five criteria (TPSA < 140 Ų, MW < 500, LogP < 5), the ester form offers distinct advantage in enabling cellular permeability studies without requiring separate carboxylate salt handling, and can serve as a membrane-permeable prodrug that undergoes intracellular esterase-mediated hydrolysis to release the active carboxylic acid species.

Drug design Oral bioavailability Lipinski's Rule of Five ADME prediction

Commercial Availability: Purity Specifications and Procurement Parameters

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate is commercially available from multiple suppliers with standard purity specifications of 95% (AKSci) and 97% (ChemScene, Kuujia suppliers) [1]. The compound is stocked and shipped under defined storage conditions (cool, dry place; 2-8 °C for long-term storage) and is classified as a non-hazardous material for transport (AKSci designation: Not hazardous material) . In comparison, the free acid analog (CAS 659-02-9) is available but with fewer listed commercial sources and typically requires handling under acidic conditions that may complicate certain synthetic workflows. The ethyl ester form offers broader vendor availability and established quality control documentation (COA, SDS availability upon request), reducing procurement lead times and quality verification burden.

Chemical procurement Purity specifications Supply chain Research-grade chemicals

High-Value Application Scenarios for Ethyl 2-(4-bromo-3-fluorophenoxy)acetate Based on Quantitative Differentiation


Pharmaceutical Intermediate: Synthesis of Fluorinated Phenoxyacetate-Derived Kinase Inhibitors

The 4-bromo-3-fluorophenoxy scaffold serves as a privileged substructure in kinase inhibitor design, where the bromine atom enables Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups while the fluorine atom enhances target binding through orthogonal dipolar interactions and improves metabolic stability . The ethyl ester moiety, with its TPSA of 35.5 Ų and LogP of 2.5-3.0 , provides a membrane-permeable prodrug form that can be hydrolyzed to the active carboxylic acid species by intracellular esterases, enabling cellular target engagement studies without separate formulation. Researchers developing EGFR, VEGFR, or BTK inhibitors where the phenoxyacetate core serves as a linker or terminal group should prioritize this compound over regioisomeric or mono-halogenated analogs due to the defined electronic and steric profile that supports predictable SAR exploration.

Agrochemical Research: Precursor for Fluorinated Phenoxy Herbicide Analogs

Phenoxy-substituted esters are established intermediates in the synthesis of crop protection agents, particularly phenoxypropionate herbicides [1]. Ethyl 2-(4-bromo-3-fluorophenoxy)acetate provides a brominated phenoxyphenol precursor scaffold analogous to those disclosed in EP 0384043 for herbicidal (phenoxyphenoxy)propionate synthesis [2]. The dual halogen substitution pattern (Br, F) enables sequential functionalization: bromine serves as the cross-coupling handle while fluorine remains inert under most coupling conditions, preserving the metabolic stability and environmental persistence advantages of fluorinated agrochemicals. The reproducible synthetic yield range of 58-79% under Williamson etherification conditions [3] supports cost-effective scale-up for agrochemical lead optimization programs.

Chemical Biology Tool Compound: Membrane-Permeable Ester Prodrug for Intracellular Target Validation

The combination of moderate lipophilicity (LogP 2.5-3.0) and low TPSA (35.5 Ų) positions Ethyl 2-(4-bromo-3-fluorophenoxy)acetate as an ideal scaffold for cellular probe development . The ethyl ester form enables passive diffusion across cell membranes, after which intracellular esterases hydrolyze the ester to release the corresponding carboxylic acid (predicted LogP ~1.5-1.8) [4], which is trapped intracellularly due to its increased polarity and reduced membrane permeability. This 'esterase-triggered intracellular accumulation' mechanism is a validated strategy for achieving high intracellular concentrations of otherwise poorly permeable carboxylic acid pharmacophores. Researchers developing cellular target engagement assays or phenotypic screening probes should select this ethyl ester form specifically—rather than the free acid or methyl ester—to leverage the optimal balance of permeability and intracellular activation kinetics.

Diversity-Oriented Synthesis: Orthogonal Functionalization via Sequential Halogen-Selective Reactions

The 4-bromo-3-fluorophenoxy core enables orthogonal functionalization strategies that are not accessible with mono-halogenated or differently substituted analogs. The bromine atom undergoes selective palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while the carbon-fluorine bond remains intact under these conditions . Subsequent to cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions when activated by electron-withdrawing groups installed during the coupling step. Additionally, the ethyl ester can be selectively hydrolyzed (LiOH, THF/H2O) or reduced (LiAlH4) without affecting the halogen substituents. This three-point orthogonal reactivity (C-Br coupling, C-F SNAr, ester manipulation) enables rapid generation of structurally diverse compound libraries from a single procurement item, maximizing chemical space exploration per dollar invested.

Quote Request

Request a Quote for Ethyl 2-(4-bromo-3-fluorophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.